3-溴苝

概述

描述

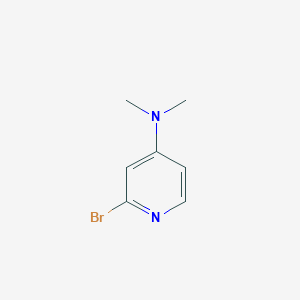

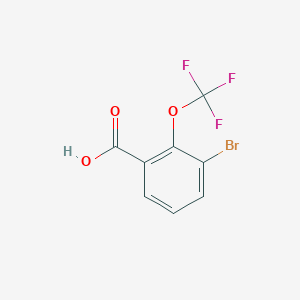

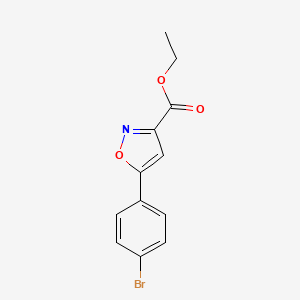

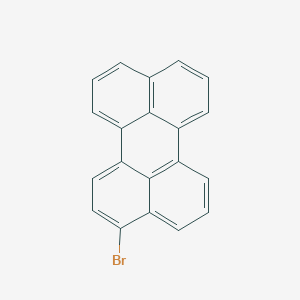

3-Bromoperylene (3-BP) is a polycyclic aromatic hydrocarbon (PAH) that has recently gained attention in the scientific community due to its unique properties and diverse range of applications. It is a highly stable, colorless and odorless compound with a molecular formula of C20H13Br and a molecular weight of 319.22. 3-BP is a member of the polycyclic aromatic hydrocarbon (PAH) family, which is a group of compounds that are known to be carcinogenic and mutagenic. 3-BP is a highly reactive compound and has been found to be involved in various biochemical and physiological processes.

科学研究应用

荧光铂(II)配合物

3-溴苝 (BrPer) 已用于合成高荧光的铂(II)配合物。这些配合物表现出与苝片段相关的荧光,使其在光物理学和材料科学中具有潜在应用价值 (Lentijo、Miguel 和 Espinet,2010)。

苝和苯并苝的合成

在苝的合成中,苝是一种重要的单分子光谱荧光团,3-溴苝是一种关键的中间体。它已被用于氧化环脱氢,生成苝或苯并[4,5]茚并[1,2,3-cd]苝 (Avlasevich、Kohl 和 Müllen,2006)。

齐格勒-纳塔催化剂的电子给体

3-溴苝已用于合成苝标记的电子给体,这对于在激光扫描共聚焦荧光显微镜中研究 MgCl2 支持的齐格勒-纳塔催化剂非常重要。这项研究突出了其在推进聚合催化剂技术中的作用 (Guzeev 等,2018)。

分子纳米探针的合成

该化合物已用于合成分子纳米探针,如 3-氟苝,它显示出用于单电子光学传感的希望。该合成涉及钯催化的交叉偶联和氧化环脱氢 (Markoulides、Venturini、Neumeyer 和 Gourdon,2015)。

电子和光学性质的研究

3-溴苝已在探索掺杂对苝的电子和光学性质的影响的研究中得到研究。这些研究对于理解有机半导体在光伏系统和有机发光二极管中的潜力至关重要 (Abubakar、Suleiman 和 Gidado,2021)。

未来方向

3-Bromoperylene has potential applications in various fields. For instance, it has been used in the fabrication of DNA-surfactant-dye thin films with tunable optical properties, suitable for biocompatible displays and data encryption . Another study reported its use in the photoreduction of aryl halides via a sensitized TTA mechanism . These findings suggest that 3-Bromoperylene could have promising applications in the fields of materials science and organic synthesis.

作用机制

Target of Action

3-Bromoperylene is an organic compound that contains a bromine atom It is known to be used in the synthesis of large aromatic hydrocarbons and organic dyes . It is also used in the preparation of optoelectronic materials and in the research of organic electronic devices .

Mode of Action

The mode of action of 3-Bromoperylene is primarily through its interactions in chemical reactions. For instance, it has been used in the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . The reaction can be regulated in different dimensions with a constant catalyst molecule, including the molecular orbital gating of Pd(0) catalyst, the on/off switching of the Mizoroki-Heck reaction, the promotion of its turnover frequency, and the regulation of each elementary reaction within the Mizoroki-Heck catalytic cycle .

Biochemical Pathways

It is known that 3-bromoperylene can be involved in various chemical reactions, such as the mizoroki-heck reaction , which could potentially influence various biochemical pathways.

Pharmacokinetics

It is known that 3-bromoperylene is a solid compound with good stability and thermal stability . . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that 3-bromoperylene can participate in chemical reactions that lead to the formation of new compounds . For instance, in the Mizoroki-Heck reaction, 3-Bromoperylene can contribute to the formation of a cross-coupling product .

Action Environment

The action of 3-Bromoperylene can be influenced by environmental factors. For instance, while 3-Bromoperylene is stable under anhydrous conditions, it may decompose in a humid environment . Therefore, the storage conditions can significantly impact the stability and efficacy of 3-Bromoperylene .

生化分析

Biochemical Properties

3-Bromoperylene plays a significant role in biochemical reactions, particularly in photophysical and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through charge transfer and electron donor-acceptor interactions . For instance, 3-Bromoperylene has been shown to form a triplet state upon photoexcitation, which can participate in energy transfer processes . Additionally, it can interact with enzymes involved in oxidative stress responses, influencing their activity and stability .

Cellular Effects

The effects of 3-Bromoperylene on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromoperylene can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, 3-Bromoperylene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to participate in charge transfer processes, which can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, 3-Bromoperylene can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .

Temporal Effects in Laboratory Settings

The effects of 3-Bromoperylene can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromoperylene can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to 3-Bromoperylene can result in cumulative effects on cellular processes, such as prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Bromoperylene vary with different dosages in animal models. At low doses, 3-Bromoperylene may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects . For instance, high doses of 3-Bromoperylene have been associated with increased oxidative stress, cellular damage, and alterations in metabolic pathways . It is important to determine the appropriate dosage to minimize adverse effects while maximizing its beneficial properties .

Metabolic Pathways

3-Bromoperylene is involved in various metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . Additionally, 3-Bromoperylene can influence the levels of metabolites involved in glycolysis and mitochondrial respiration, thereby affecting the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of 3-Bromoperylene within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Bromoperylene can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect its activity and function within the cell .

Subcellular Localization

3-Bromoperylene exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize within the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . Additionally, 3-Bromoperylene can localize within the nucleus, where it may affect gene expression and DNA repair processes . The subcellular localization of 3-Bromoperylene is determined by various factors, including targeting signals and post-translational modifications .

属性

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Bromoperylene such a useful synthetic precursor?

A: 3-Bromoperylene is particularly valuable due to its reactivity towards palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the perylene core, enabling the fine-tuning of the molecule's properties for specific applications. [, , ]

Q2: Can you provide an example of a successful application of 3-Bromoperylene in material science?

A: Researchers successfully synthesized 3-fluoroterrylene, a promising molecular nanoprobe for single-molecule optical sensing, using 3-Bromoperylene as a starting material. [] The synthesis involved a palladium-catalyzed cross-coupling reaction between 3-Bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation. This highlights the potential of 3-Bromoperylene derivatives in developing advanced sensing materials.

Q3: Are there alternative synthetic routes to access perylene derivatives with specific functionalities besides using 3-Bromoperylene?

A: While 3-Bromoperylene is a versatile building block, alternative synthetic pathways exist. For instance, terrylene and its isomer benzo[4,5]indeno[1,2,3-cd]perylene can be synthesized through oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene. [] This highlights the diversity of synthetic strategies available for tailoring perylene-based materials.

Q4: What analytical techniques are crucial for characterizing 3-Bromoperylene and its derivatives?

A4: Various analytical methods are employed to characterize 3-Bromoperylene and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []

- X-ray crystallography: Determines the solid-state structure of synthesized compounds, providing valuable insights into their packing and potential intermolecular interactions. [, ]

- UV-Vis and fluorescence spectroscopy: Characterize the optical properties of perylene derivatives, which are crucial for applications in optoelectronics and sensing. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。